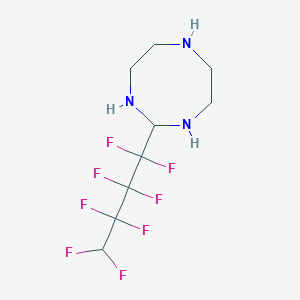
2-(1,1,2,2,3,3,4,4-Octafluorobutyl)-1,3,6-triazocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1,2,2,3,3,4,4-Octafluorobutyl)-1,3,6-triazocane is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it a compound of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,2,3,3,4,4-Octafluorobutyl)-1,3,6-triazocane typically involves the reaction of 1,1,2,2,3,3,4,4-octafluorobutylamine with a triazocane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction may be catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as distillation or chromatography to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1,2,2,3,3,4,4-Octafluorobutyl)-1,3,6-triazocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(1,1,2,2,3,3,4,4-Octafluorobutyl)-1,3,6-triazocane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its role in developing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty coatings and materials that require high chemical resistance and low surface energy.
Wirkmechanismus
The mechanism of action of 2-(1,1,2,2,3,3,4,4-Octafluorobutyl)-1,3,6-triazocane involves its interaction with molecular targets through hydrophobic interactions and fluorine-specific binding. The compound can modulate the activity of enzymes or receptors by altering their conformation or stability. Pathways involved may include signal transduction cascades or metabolic processes where fluorinated compounds play a role.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1,1,2,2,3,3,4,4-Octafluorobutyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
- Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane
Uniqueness
2-(1,1,2,2,3,3,4,4-Octafluorobutyl)-1,3,6-triazocane is unique due to its triazocane ring structure combined with a highly fluorinated side chain. This combination imparts distinct chemical properties such as high thermal stability, low reactivity towards nucleophiles, and exceptional hydrophobicity, setting it apart from other fluorinated compounds.
Eigenschaften
CAS-Nummer |
184773-24-8 |
|---|---|
Molekularformel |
C9H13F8N3 |
Molekulargewicht |
315.21 g/mol |
IUPAC-Name |
2-(1,1,2,2,3,3,4,4-octafluorobutyl)-1,3,6-triazocane |
InChI |
InChI=1S/C9H13F8N3/c10-5(11)7(12,13)9(16,17)8(14,15)6-19-3-1-18-2-4-20-6/h5-6,18-20H,1-4H2 |
InChI-Schlüssel |
FPOQWINTVXJGTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(NCCN1)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


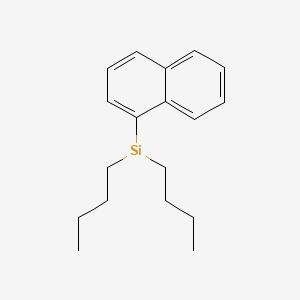
![3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol](/img/structure/B12552339.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)
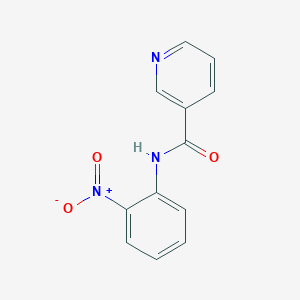
![6-[Ethyl(phenyl)amino]hexan-1-OL](/img/structure/B12552358.png)



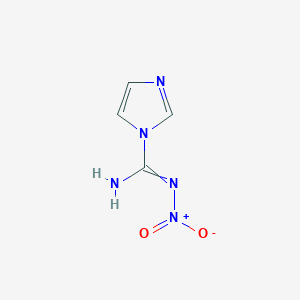
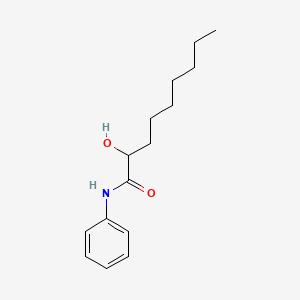
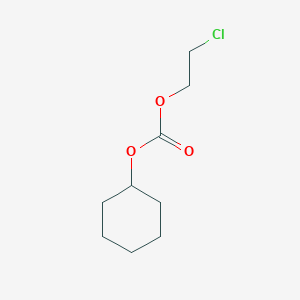
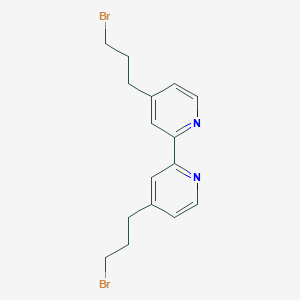
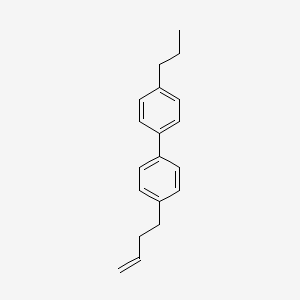
![1,1'-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12552404.png)
